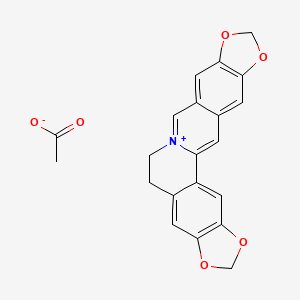
RuCl(OAc)(PPh3)3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound RuCl(OAc)(PPh3)3 chlorotris(triphenylphosphine)ruthenium(II) acetate , is a coordination complex of ruthenium. It is characterized by the presence of one chloride ion, one acetate ion, and three triphenylphosphine ligands coordinated to a central ruthenium atom. This compound is of significant interest due to its versatile applications in catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RuCl(OAc)(PPh3)3 typically involves the reaction of RuCl2(PPh3)3 with sodium acetate. The process can be carried out using a mechanochemical approach, which involves manual grinding of the reactants. This method is considered environmentally friendly as it reduces the need for solvents and minimizes waste generation . The reaction is as follows: [ \text{RuCl}_2(\text{PPh}_3)_3 + \text{NaOAc} \rightarrow \text{RuCl(OAc)(PPh}_3)_3 + \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical synthesis route offers a sustainable and scalable approach. This method aligns with the principles of green chemistry, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: RuCl(OAc)(PPh3)3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Ligand exchange can be facilitated by the addition of other ligands or by changing the reaction conditions (e.g., temperature, solvent).
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands .
Applications De Recherche Scientifique
RuCl(OAc)(PPh3)3 has a wide range of applications in scientific research, including:
Biology: The compound’s catalytic properties are explored in biochemical processes and enzyme mimetics.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which RuCl(OAc)(PPh3)3 exerts its effects involves the coordination of the ruthenium center to various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The acetate and chloride ions can act as leaving groups or participate in the reaction mechanism, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
RuCl2(PPh3)3: This compound is similar in structure but contains two chloride ions instead of one acetate ion.
Ru(OAc)2(PPh3)2: This compound contains two acetate ions and two triphenylphosphine ligands.
Uniqueness: RuCl(OAc)(PPh3)3 is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. The presence of both chloride and acetate ions allows for diverse reactivity and makes it suitable for a wide range of catalytic applications .
Propriétés
Formule moléculaire |
C56H48ClO2P3Ru |
|---|---|
Poids moléculaire |
982.4 g/mol |
Nom IUPAC |
chlororuthenium(1+);triphenylphosphane;acetate |
InChI |
InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+2/p-2 |
Clé InChI |
CBECNVOKQNQZIN-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)


![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)




![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)
